Etil-tiofanato-d10

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophanate Ethyl-d10 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of thiophanate, a fungicide belonging to the benzimidazole class. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical applications, including mass spectrometry.

Aplicaciones Científicas De Investigación

Thiophanate Ethyl-d10 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of thiophanate residues in environmental and food samples.

Biology: Employed in metabolic studies to trace the degradation pathways of thiophanate in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of thiophanate-based drugs.

Industry: Applied in the development of new fungicides and in the quality control of agricultural products.

Mecanismo De Acción

Target of Action

Thiophanate Ethyl-d10, a deuterium-labeled variant of Thiophanate Ethyl , is primarily a fungicide . Its primary targets are various fungi that cause diseases in a broad spectrum of crops . These include diseases such as Eyespot, Scab, Powdery mildew, Grey mould, Leaf spot, Rusts, Brown spot, Brown Rot, and Root rots .

Mode of Action

Thiophanate Ethyl-d10 acts by inhibiting mitosis and cell division . This is achieved through the disruption of Beta-tubulin assembly during mitosis . By interfering with this crucial cellular process, Thiophanate Ethyl-d10 prevents the fungi from growing and reproducing, thereby controlling the spread of fungal diseases.

Biochemical Pathways

It is known that the compound interferes with the assembly of beta-tubulin, a key protein involved in cell division . This disruption affects the normal functioning of the fungi, leading to their eventual death and preventing the spread of the disease.

Result of Action

The result of Thiophanate Ethyl-d10’s action is the effective control of a broad spectrum of fungal diseases in various crops . By inhibiting cell division in fungi, it prevents their growth and reproduction, thereby stopping the spread of the disease and protecting the health of the crops.

Análisis Bioquímico

Biochemical Properties

It is known that the compound plays a role in biochemical reactions

Cellular Effects

Related compounds such as thiophanate-methyl have been shown to have moderate ecotoxicity, affecting various organisms including fish, daphnia, and earthworms

Molecular Mechanism

Related compounds such as thiophanate-methyl are known to interfere with microtubule function, impairing tubulin polymerization during cell division, and affecting fungal growth

Dosage Effects in Animal Models

Related compounds such as thiophanate-methyl have been shown to induce genomic damage in lizards, with the damage positively correlated to exposure time .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Thiophanate Ethyl-d10 involves the incorporation of deuterium into the thiophanate molecule. The process typically starts with the preparation of thiophanate, followed by the introduction of deuterium through specific chemical reactions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium.

Industrial Production Methods: Industrial production of Thiophanate Ethyl-d10 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common to monitor the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Thiophanate Ethyl-d10 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound back to its parent thiophanate form.

Substitution: Thiophanate Ethyl-d10 can participate in nucleophilic substitution reactions, where the deuterium atoms can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under mild to moderate conditions.

Major Products: The major products formed from these reactions include deuterated sulfoxides, sulfones, and substituted thiophanate derivatives.

Comparación Con Compuestos Similares

Thiophanate Ethyl-d10 is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical measurements. Similar compounds include:

Thiophanate Methyl: Another benzimidazole fungicide with similar antifungal properties but without deuterium labeling.

Carbendazim: A related compound that also targets fungal microtubules but differs in its chemical structure and spectrum of activity.

Benomyl: A fungicide that shares the same mode of action but is less stable compared to Thiophanate Ethyl-d10.

Thiophanate Ethyl-d10 stands out due to its enhanced stability and utility in research applications, making it a valuable tool in various scientific fields.

Propiedades

Número CAS |

1398066-16-4 |

|---|---|

Fórmula molecular |

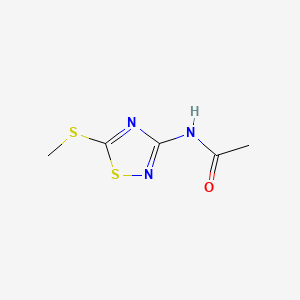

C14H18N4O4S2 |

Peso molecular |

380.503 |

Nombre IUPAC |

1,1,2,2,2-pentadeuterioethyl N-[[2-(1,1,2,2,2-pentadeuterioethoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate |

InChI |

InChI=1S/C14H18N4O4S2/c1-3-21-13(19)17-11(23)15-9-7-5-6-8-10(9)16-12(24)18-14(20)22-4-2/h5-8H,3-4H2,1-2H3,(H2,15,17,19,23)(H2,16,18,20,24)/i1D3,2D3,3D2,4D2 |

Clave InChI |

YFNCATAIYKQPOO-MWUKXHIBSA-N |

SMILES |

CCOC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OCC |

Sinónimos |

N,N’-[1,2-Phenylenebis(iminocarbonothioyl)]bis-carbamic Acid C,C’-Diethyl Ester-d10; 4,4’-o-Phenylenebis[3-thio-allophanic Acid Diethyl Ester-d10; [1,2-Phenylenebis(iminocarbonothioyl)]bis-carbamic Acid Diethyl Ester-d10; 1,2-Bis(3-ethoxycarbonyl-2-t |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

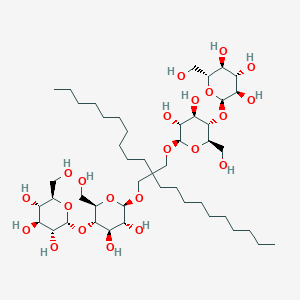

![sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate](/img/structure/B591199.png)

![L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI)](/img/structure/B591214.png)

![Imidazo[1,2-C]isoxazolo[4,5-E]pyrimidine](/img/structure/B591216.png)